4,5-Dimethyl-2-furaldehyde
Overview
Description
4,5-Dimethyl-2-furaldehyde, also known as 4,5-Dimethylfurfural, is a clear colorless to yellowish liquid . It has the empirical formula C7H8O2 and a molecular weight of 124.14 .
Synthesis Analysis
This compound can be produced from 2,6-Dimethyl-4-pyrrone through a process of photochemical rearrangement .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCc1cc(C=O)oc1C
. This indicates that the molecule consists of a furan ring with two methyl groups and an aldehyde group attached. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that the compound can undergo various aldehyde reactions due to the presence of an aldehyde group .Physical And Chemical Properties Analysis
This compound has a boiling point of 98-100 °C/12 mmHg and a density of 1.016 g/mL at 25 °C . The refractive index is n20/D 1.529 .Scientific Research Applications
Chemical Synthesis and Characterization
4,5-Dimethyl-2-furaldehyde is a compound of interest in various chemical synthesis processes. For instance, it has been identified as a by-product in the dehydration of D-Fructose to 5-Hydroxymethyl-2-furaldehyde, a reaction carried out under mild conditions using specific catalysts and solvents (Nakamura & Morikawa, 1980). Moreover, the thermochemical properties of this compound have been studied, providing insights into its formation and enthalpies of different states (Silva & Amaral, 2011).
Catalytic and Chemical Reactions
This compound has also been involved in Lewis acid-catalyzed reactions, leading to the formation of specific cyclopentenones, which are of interest in organic chemistry (Li & Batey, 2007). Moreover, the Vilsmeier reaction has been employed for the synthesis of derivatives of this compound, showcasing its versatility in organic synthesis (Sanda, Rigal, Delmas, & Gaset, 1992).
Analytical and Environmental Applications
This compound has been identified in various analytical studies. For instance, it has been detected as a compound in honey, analyzed using high-performance liquid chromatography (Coco, Valentini, Novelli, & Ceccon, 1996). Additionally, methods have been developed for its trace determination in wastewater samples, indicating its environmental relevance (Shamsipur et al., 2009).
Safety and Hazards
4,5-Dimethyl-2-furaldehyde is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using personal protective equipment such as dust masks, eyeshields, and gloves .
properties
IUPAC Name |
4,5-dimethylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-7(4-8)9-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTPEPVCVXGNJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349175 | |
Record name | 4,5-dimethyl-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52480-43-0 | |
Record name | 4,5-dimethyl-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52480-43-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary focus of the research paper concerning 4,5-dimethyl-2-furaldehyde?
A1: The research paper primarily focuses on elucidating the thermochemical properties of this compound []. This includes determining key thermodynamic parameters such as enthalpy of formation, combustion, and vaporization. Understanding these properties is crucial for various applications, including predicting reactivity, assessing its suitability as a fuel or chemical intermediate, and optimizing industrial processes.
Q2: How does this research contribute to our understanding of this compound?
A2: By providing precise thermochemical data, the research enables a deeper understanding of the stability and energy relationships of this compound []. This information is fundamental for:
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